molecular formula C11H11NO B11913610 4,6-dimethyl-1H-indole-3-carbaldehyde

4,6-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B11913610
M. Wt: 173.21 g/mol
InChI Key: NOIHGGOSCVUESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure with methyl groups at positions 4 and 6, and an aldehyde group at position 3. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would be 4,6-dimethylphenylhydrazine and an appropriate aldehyde .

Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Indole derivatives are used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The biological activity of 4,6-dimethyl-1H-indole-3-carbaldehyde is primarily due to its ability to interact with various molecular targets. Indole derivatives are known to act as receptor agonists or antagonists, influencing signaling pathways within cells. For example, some indole derivatives can activate the aryl hydrocarbon receptor, leading to the modulation of gene expression and immune responses .

Comparison with Similar Compounds

    Indole-3-carbaldehyde: Lacks the methyl groups at positions 4 and 6, resulting in different chemical and biological properties.

    4-Methyl-1H-indole-3-carbaldehyde: Contains a single methyl group at position 4.

    6-Methyl-1H-indole-3-carbaldehyde: Contains a single methyl group at position 6.

Uniqueness: The presence of two methyl groups at positions 4 and 6 in 4,6-dimethyl-1H-indole-3-carbaldehyde enhances its lipophilicity and may influence its interaction with biological targets, potentially leading to unique biological activities compared to its mono-methylated or non-methylated counterparts .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4,6-dimethyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-7-3-8(2)11-9(6-13)5-12-10(11)4-7/h3-6,12H,1-2H3

InChI Key

NOIHGGOSCVUESP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C2C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.